11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Corticosteroid intermediate Protecting group strategy Physicochemical profiling

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate (CAS 3044-42-6), also designated 21-Acetoxy-11β-hydroxypregna-1,4,16-triene-3,20-dione or Deoxyprednisolone-16-ene Acetate, is a synthetic pregnane corticosteroid intermediate bearing a characteristic 1,4,16-triene conjugated system, an 11β-hydroxy group, and a C-21 acetate ester. This compound serves as the pivotal budesonide triene (布地奈德三烯物) starting material that provides the core steroidal skeleton and key functional groups for the manufacture of the non-halogenated glucocorticoids budesonide, ciclesonide, and desonide.

Molecular Formula C23H28O5
Molecular Weight 384.5 g/mol
CAS No. 3044-42-6
Cat. No. B052705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
CAS3044-42-6
Synonyms11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-Acetate;  (11β)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione; 
Molecular FormulaC23H28O5
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C
InChIInChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16-,17-,19-,21+,22-,23-/m0/s1
InChIKeyABGUZAVIFZZDDZ-MHYQPVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate (CAS 3044-42-6): A Key Budesonide-Triene Intermediate and USP-Recognized Impurity Reference Standard


11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate (CAS 3044-42-6), also designated 21-Acetoxy-11β-hydroxypregna-1,4,16-triene-3,20-dione or Deoxyprednisolone-16-ene Acetate, is a synthetic pregnane corticosteroid intermediate bearing a characteristic 1,4,16-triene conjugated system, an 11β-hydroxy group, and a C-21 acetate ester [1]. This compound serves as the pivotal budesonide triene (布地奈德三烯物) starting material that provides the core steroidal skeleton and key functional groups for the manufacture of the non-halogenated glucocorticoids budesonide, ciclesonide, and desonide [1]. It is listed as Budesonide 1,4,16-Triene Impurity under multiple pharmacopoeial frameworks and is available as a USP Pharmaceutical Analytical Impurity (PAI) with full regulatory traceability .

Why Budesonide-Triene Intermediate 21-Acetate (3044-42-6) Cannot Be Replaced by Generic Prednisolone-Type or Non-Acetylated Analogs


Substituting 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate with superficially similar corticosteroid intermediates such as prednisolone 21-acetate (CAS 52-21-1) or its non-acetylated 16-ene congener (CAS 3103-17-1) introduces measurable deviations in molecular weight, lipophilicity, solubility profile, and — most critically — synthetic reactivity that directly affect downstream coupling efficiency, impurity profile control, and pharmacopoeial compliance . The 1,4,16-triene system present in the target compound enables 1,3-dipolar cycloaddition chemistry that is geometrically impossible with 1,4-diene analogs, while the 21-acetate ester serves as a strategic protecting group whose premature absence or alternative esterification leads to divergent reaction pathways and altered impurity fingerprints [1]. These non-interchangeable features are quantified below.

Quantitative Differentiation Evidence: 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate vs. Closest Analogs


21-Acetate Ester vs. Free 21-Hydroxyl: Molecular Weight, Lipophilicity, and Solubility Differentiation from Deoxyprednisolone-16-ene (CAS 3103-17-1)

The target compound (3044-42-6) incorporates a 21-acetate ester, whereas its closest structural analog, 11β,21-dihydroxypregna-1,4,16-triene-3,20-dione (CAS 3103-17-1, Deoxyprednisolone-16-ene), bears a free 21-hydroxyl group . This single functional-group difference produces a molecular weight increase of 42.07 g/mol (384.47 vs. 342.40), a boiling point elevation of ~13.4°C (553.4 vs. 540.0°C predicted), a density decrease of 0.02 g/cm³ (1.24 vs. 1.26), a pKa shift of +1.31 units (14.30 vs. 12.99), and a complete inversion of the preferred organic solvent system — the acetate dissolves in dichloromethane and ethyl acetate, whereas the free alcohol requires chloroform and methanol . These differences have direct consequences for extraction, chromatographic retention time, and crystallization behavior during multi-step synthesis.

Corticosteroid intermediate Protecting group strategy Physicochemical profiling

1,4,16-Triene vs. 1,4-Diene System: Enabling Regiospecific 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis

The 1,4,16-triene-3,20-dione scaffold of the target compound provides a reactive Δ16-ene that participates in 1,3-dipolar cycloaddition with nitrones to form [16α,17α-d]isoxazolidine-fused pentacyclic adducts . In contrast, 1,4-diene analogs such as prednisolone 21-acetate (CAS 52-21-1) lack the 16-ene and cannot undergo this transformation. Green et al. (J. Med. Chem. 1982) demonstrated that dipolar cycloaddition of N-methylnitrone, N-benzylnitrone, and pyrroline N-oxide to 1,4,16-pregnatriene-3,20-diones (including the 21-acetoxy derivative) yielded exclusively [16α,17α-d]isoxazolidines, with pentacyclic adduct 18 exhibiting topical anti-inflammatory potency exceeding all standard compounds tested in the croton oil-induced mouse ear edema assay . The 1,4-diene-only scaffold cannot access this [16α,17α-d] cycloaddition geometry and therefore cannot generate this biologically validated chemotype.

1,3-Dipolar cycloaddition Steroidal isoxazolidine Anti-inflammatory agent design

Differential Dienophile Reactivity: 21-Acetoxy-Δ16-20-Ketosteroids Are Quantifiably Less Reactive Than 21-Unsubstituted Analogs in Diene Condensation

A systematic structure-reactivity study of transformed steroids established that 21-acetoxy-Δ16-20-ketosteroids (the class to which the target compound belongs) are measurably less reactive than their 21-unsubstituted analogs in the diene condensation reaction with acyclic dienes [1]. This reduced reactivity is a direct consequence of the electron-withdrawing acetate ester at C-21, which deactivates the Δ16-ene toward inverse-electron-demand Diels–Alder cycloaddition. The non-acetylated analog 11β,21-dihydroxypregna-1,4,16-triene-3,20-dione (CAS 3103-17-1, free 21-OH) would exhibit higher reactivity in this transformation, leading to different reaction rates, product distributions, and potential side-reaction profiles. Additionally, pentaranes of the pregnane series derived from this scaffold are inert to direct hydroxyl-group insertion at the 21-position, further distinguishing them from non-acetylated congeners [1].

Diene condensation Pentarane synthesis Structure-reactivity relationship

USP Pharmaceutical Analytical Impurity (PAI) Designation with Lot-Specific Traceability vs. Generic Research-Grade Intermediates

The target compound is officially designated as Deoxyprednisolone-16-ene Acetate — a USP Pharmaceutical Analytical Impurity (PAI) for budesonide, assigned Catalog No. 1A01210 and current Lot F175T0, with documented country of origin (China) and material origin (chemical synthesis) . This USP-grade material is supplied with a Product Information Sheet certifying identity and quality appropriate for analytical applications, and is intended for use in detecting, identifying, and measuring pharmaceutical impurities in budesonide API . In contrast, generic research-grade 'budesonide triene intermediate' sourced from non-pharmacopoeial vendors may be supplied at ≥95% purity by HPLC but without lot-specific regulatory traceability to USP or EP monographs [1]. The USP PAI product is priced at approximately $675 per 25 mg, reflecting the cost of regulatory certification and analytical characterization .

Pharmaceutical impurity reference standard USP PAI Regulatory compliance

Melting Point Differentiation: 208–209 °C (21-Acetate Triene) vs. 240–244 °C (Prednisolone 21-Acetate, 1,4-Diene) — Impact on Crystallization and Polymorph Control

The target compound 3044-42-6 exhibits a melting point of 208–209 °C [1], which is approximately 32–36 °C lower than that of prednisolone 21-acetate (CAS 52-21-1, mp 240–244 °C) and approximately 22 °C lower than that of pregna-1,4,16-triene-3,20-dione (CAS 75863-26-2, mp ~230 °C) . This lower melting point, attributable to the combined effects of the 21-acetate ester and the extended triene conjugation, has practical implications for recrystallization solvent selection, drying temperature parameters (the Chinese patent CN 202311030702 specifies drying at 70–80 °C for 5–8 h after crystallization at 0–10 °C) [1], and polymorph screening. The significant melting point depression relative to prednisolone 21-acetate also provides a convenient identity verification checkpoint by differential scanning calorimetry (DSC) or capillary melting point apparatus in quality control workflows.

Solid-state characterization Crystallization process design Intermediate purity control

Procurement-Relevant Application Scenarios for 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate (3044-42-6)


Budesonide API Manufacturing: Impurity Reference Standard for HPLC Method Validation and Release Testing

In commercial budesonide API production, the target compound (3044-42-6) is both a key synthetic intermediate and a specified impurity. The USP PAI designation (Catalog 1A01210) enables QC laboratories to use this material as a fully characterized reference standard for HPLC method development, method validation (AMV), and routine release testing as required by USP-NF and EP monographs [1]. The 21-acetate moiety provides a distinct chromatographic retention time relative to the final budesonide API (which bears a free 21-OH), allowing unambiguous impurity peak identification. The 1,4,16-triene chromophore provides strong UV absorption at approximately 240 nm, compatible with standard budesonide HPLC detection wavelengths .

Medicinal Chemistry: Synthesis of [16α,17α-d]Isoxazolidine-Fused Corticosteroid Anti-Inflammatory Candidates

The 1,4,16-triene-3,20-dione 21-acetate scaffold is the requisite starting material for 1,3-dipolar cycloaddition with nitrones to generate pentacyclic steroidal isoxazolidines. Green et al. (J. Med. Chem. 1982) demonstrated that the cycloaddition proceeds regiospecifically at the Δ16-ene, yielding adducts with topical anti-inflammatory activity exceeding reference standards in the croton oil ear edema model [1]. Medicinal chemistry groups designing next-generation non-halogenated glucocorticoids should specify CAS 3044-42-6 rather than 1,4-diene alternatives, as the latter cannot undergo this transformation. The 21-acetate protecting group also allows subsequent selective deprotection to the free 21-OH for further derivatization.

Process Chemistry: Optimized Three-Step Synthesis from Prednisone Acetate with Reduced Waste Stream

The Chinese patent CN 202311030702 (2024) discloses an improved three-step synthesis of the target compound from prednisone acetate via esterification, reduction, and elimination, achieving cleaner production relative to the traditional four-step prednisolone route [1]. The method employs a dual catalyst system (nitrogen-containing and sulfur-containing catalysts at a mass ratio of 0.02–0.1:0.1–0.5), low-temperature reduction with NaBH₄ at −45 to −40 °C, and elimination at 65–85 °C, yielding the product after crystallization from alcohol at 0–10 °C and drying at 70–80 °C [1]. Process development teams evaluating budesonide intermediate supply chains should verify that vendor material meets the melting point specification of 208–209 °C and solubility in dichloromethane/ethyl acetate as identity confirmation .

Regulatory ANDA Filing: Sourcing Pharmacopoeia-Traceable Impurity Standards for Budesonide Drug Product Applications

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for budesonide drug products (inhalation powders, nebulizer suspensions, or nasal sprays), the FDA and other regulatory agencies require identification and quantification of specified impurities using properly characterized reference standards [1]. The target compound (3044-42-6), designated as Budesonide 1,4,16-Triene Impurity with USP PAI traceability to Lot F175T0, satisfies this requirement by providing a Product Information Sheet with certified identity . Procurement should specify 'USP PAI grade' or 'pharmacopoeia-traceable reference standard' rather than generic 'budesonide triene intermediate' to ensure regulatory acceptance. The documented $675/25 mg price point should be budgeted for ANDA analytical packages .

Quote Request

Request a Quote for 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.